molecular formula C13H20N2S B7724371 N'-hexyl-N-phenylcarbamimidothioic acid

N'-hexyl-N-phenylcarbamimidothioic acid

Cat. No.: B7724371
M. Wt: 236.38 g/mol
InChI Key: WSHZXAKBZYJLTH-UHFFFAOYSA-N
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Description

N’-hexyl-N-phenylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids This compound is characterized by the presence of a hexyl group and a phenyl group attached to the carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexyl-N-phenylcarbamimidothioic acid typically involves the reaction of hexylamine and phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of an intermediate thiourea, which is subsequently hydrolyzed to yield the desired carbamimidothioic acid.

Industrial Production Methods

On an industrial scale, the production of N’-hexyl-N-phenylcarbamimidothioic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-hexyl-N-phenylcarbamimidothioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The phenyl or hexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N’-hexyl-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-hexyl-N-phenylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.

    N,N’-Diisopropylcarbodiimide: Another coupling agent with similar applications.

    N-hexyl-N-phenylthiourea: Structurally similar but with different reactivity and applications.

Uniqueness

N’-hexyl-N-phenylcarbamimidothioic acid is unique due to its specific combination of hexyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-hexyl-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZXAKBZYJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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